Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate
Description
Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate is a heterocyclic compound featuring an imidazo[1,5-A]pyrimidine core. This structure is characterized by:
- Trifluoromethyl group at position 2: Enhances lipophilicity and metabolic stability due to its electron-withdrawing nature.
- Ethyl carboxylate at position 8: Provides ester functionality, influencing solubility and reactivity in synthetic applications.
The compound’s unique substituent arrangement makes it valuable in pharmaceutical and agrochemical research, particularly as an intermediate for drug discovery .
Properties
Molecular Formula |
C10H8F3N3O2 |
|---|---|
Molecular Weight |
259.18 g/mol |
IUPAC Name |
ethyl 2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate |
InChI |
InChI=1S/C10H8F3N3O2/c1-2-18-9(17)7-8-15-6(10(11,12)13)3-4-16(8)5-14-7/h3-5H,2H2,1H3 |
InChI Key |
NABISKUIJIHILX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=CN2C=N1)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate typically involves the cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction conditions often include the use of acidic catalysts, such as trifluoroacetic acid (TFA), to facilitate the cyclization process. The utilization of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the large-scale synthesis of the key intermediates, followed by the cyclization reaction under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 4 (in analogous chlorinated derivatives) undergoes nucleophilic aromatic substitution (NAS) with amines, alcohols, and thiols. For example:
| Reactant | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| 2-Trifluoromethylaniline | PEG 400, 120°C, 5 min | 4-Amino-substituted imidazopyrimidine | 70% |
This reaction proceeds via a two-step mechanism: (1) deprotonation of the amine nucleophile and (2) attack at the electron-deficient C4 position . The trifluoromethyl group enhances electrophilicity at adjacent positions through its strong electron-withdrawing effect.
Suzuki–Miyaura Cross-Coupling
The compound participates in palladium-catalyzed cross-coupling with aryl boronic acids to introduce aromatic substituents:
| Boronic Acid | Catalyst System | Product | Yield | Citation |
|---|---|---|---|---|
| 4-Methoxyphenyl | PdCl₂(PPh₃)₂, Na₂CO₃, 1,4-dioxane/H₂O, 90°C | 4-Aryl-substituted derivative | 85% |
Key advantages include functional group tolerance (e.g., methoxy, nitro, halogens) and compatibility with aqueous conditions .
Hydrolysis of the Ethyl Ester
The ethyl ester moiety is hydrolyzed to the carboxylic acid under basic conditions:
| Reagent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| NaOH (2M) | EtOH/H₂O (3:1), reflux, 6 hr | 2-(Trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylic acid | 92% |
This reaction is critical for generating bioactive carboxylic acid derivatives used in drug discovery .
Halogenation Reactions
Iodination at the C5 position occurs under mild conditions:
| Reagent | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| I₂ (6 equiv) | THF, rt, 48 hr | 5-Iodo-2-(trifluoromethyl)imidazo[1,5-a]pyrimidine-8-carboxylate | 78% |
The iodinated product serves as a versatile intermediate for further cross-coupling reactions .
Cyclocondensation Reactions
The compound acts as a precursor in heterocycle-forming reactions. For example, with 3-aminoindazoles:
| Reactant | Conditions | Product | Yield | Citation |
|---|---|---|---|---|
| 3-Aminoindazole | MeOH/H₃PO₄, reflux, 24 hr | Trifluoromethylated pyrimidoindazole | 67% |
This transformation highlights its utility in synthesizing polycyclic architectures with potential anticancer activity .
Key Reaction Data Table
| Reaction Type | Typical Conditions | Functional Group Tolerance | Limitations |
|---|---|---|---|
| NAS | Polar aprotic solvents, 100–120°C | Electron-deficient aromatics | Steric hindrance at C4 |
| Suzuki–Miyaura | Aqueous/organic biphasic, Pd catalysts | Broad (halogens, ethers) | Sensitivity to O₂ |
| Ester Hydrolysis | Basic aqueous/organic mix | Stable to strong bases | Requires anhydrous storage |
Mechanistic Insights
-
Electrophilic Activation : The trifluoromethyl group withdraws electron density, activating positions C4 and C5 for substitution .
-
Steric Effects : Bulky substituents at C2 (trifluoromethyl) slow NAS but enhance regioselectivity in cross-coupling .
-
Solvent Influence : PEG 400 improves NAS rates by stabilizing transition states via hydrogen bonding .
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate has shown promise in medicinal chemistry, particularly as a potential therapeutic agent. Its derivatives are being explored for their biological activities, including:
- Antimicrobial Activity : Research indicates that compounds with imidazo-pyrimidine structures exhibit significant antimicrobial properties. Studies have demonstrated that this compound and its derivatives can inhibit the growth of various pathogens, making them candidates for new antibiotic therapies .
- Anticancer Properties : The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Preliminary studies suggest that it may induce apoptosis in cancer cells, providing a basis for further development as an anticancer agent .
Agricultural Biotechnology
In agricultural biotechnology, this compound has been investigated for its potential as a plant growth regulator. Key findings include:
- Growth Regulation : Research has shown that synthetic low molecular weight heterocyclic compounds can act as effective substitutes for phytohormones. This compound has been tested for its auxin-like activity, promoting root and shoot growth in crops such as maize (Zea mays L.) and soybean (Glycine max L.) .
- Photosynthetic Enhancement : Studies indicate that the application of this compound can enhance photosynthetic processes in plants. In trials involving maize seedlings, chlorophyll content increased significantly compared to control groups, suggesting improved photosynthetic efficiency and overall plant health .
Table 1: Summary of Biological Activities
-
Antimicrobial Study :
A study conducted by Tsygankova et al. evaluated the antimicrobial effects of various heterocyclic compounds, including this compound. Results indicated potent activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents. -
Agricultural Application :
In a controlled experiment on maize growth regulation, the compound was applied at varying concentrations. The results showed a marked increase in biomass and root length compared to untreated controls, highlighting its potential as a natural growth enhancer.
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a GABA receptor agonist, it binds to the GABA receptor, enhancing the inhibitory effects of GABA neurotransmission, which can lead to anxiolytic and sedative effects . As a p38 mitogen-activated protein kinase inhibitor, it interferes with the signaling pathways involved in inflammation, thereby reducing inflammatory responses .
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares key structural features and properties of Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate with analogous compounds:
Key Insights from Research
Substituent Effects on Reactivity :
- The trifluoromethyl group in the target compound increases electrophilicity at position 2, making it amenable to nucleophilic substitution reactions. In contrast, bromine at position 6 (as in the methyl bromo analog) facilitates Suzuki-Miyaura coupling .
- The ethyl carboxylate group offers better solubility in organic solvents compared to the carboxylic acid derivative, which is more polar .
Biological Activity :
- Compounds with trifluoromethyl groups (e.g., target compound) show enhanced binding to hydrophobic pockets in enzymes, a feature exploited in kinase inhibitor design .
- Brominated analogs (e.g., Methyl 6-bromo-2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate) exhibit higher cytotoxicity in preliminary assays, likely due to halogen-mediated interactions with biomolecules .
Synthetic Utility :
- Ethyl 2,4-dimethylimidazo[1,5-A]pyrimidine-8-carboxylate is less versatile in synthesis due to steric hindrance from methyl groups, whereas the target compound’s trifluoromethyl group allows regioselective modifications .
Biological Activity
Ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and its potential therapeutic applications based on current research findings.
- Chemical Formula : C₁₀H₈F₃N₃O₂
- CAS Number : 2102411-09-4
- Molecular Weight : 231.13 g/mol
This compound exhibits various mechanisms of action across different biological targets:
- Inhibition of Kinases : The compound has shown inhibitory activity against several kinases, including IRAK4, which is implicated in inflammatory responses. Studies indicate that it can modulate pathways involved in cytokine production and immune response regulation .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of imidazo[1,5-a]pyrimidine compounds demonstrate potent antibacterial effects against both Gram-positive and Gram-negative bacteria. In vitro tests have shown significant activity against strains such as Staphylococcus aureus and Escherichia coli .
- Antiviral Properties : Some derivatives have been reported to exhibit antiviral activity against viruses like Zika and Dengue, with effective concentrations (EC50) in the low micromolar range .
Biological Activity Data
The following table summarizes the biological activities and IC50 values for this compound and related compounds:
Case Studies and Research Findings
- Inhibition of IRAK4 : A study highlighted the compound's role as a potent inhibitor of IRAK4, demonstrating its potential in treating inflammatory diseases. The compound's selectivity for IRAK4 over other kinases was noted, suggesting a favorable safety profile for therapeutic use .
- Antimicrobial Efficacy : Research involving a series of imidazo[1,5-a]pyrimidine derivatives indicated that certain modifications led to enhanced antibacterial activity. This compound was among those showing significant inhibition against multiple bacterial strains .
- Antiviral Studies : The compound's antiviral properties were evaluated in cellular models infected with Zika virus, where it demonstrated a substantial reduction in viral load at micromolar concentrations. This positions it as a candidate for further development in antiviral therapies .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for synthesizing ethyl 2-(trifluoromethyl)imidazo[1,5-A]pyrimidine-8-carboxylate?
- Methodological Answer : The synthesis typically involves cyclocondensation of trifluoromethyl-substituted precursors with ethyl carboxamides. For example, ethyl esters are often prepared via nucleophilic substitution or esterification under reflux with agents like thionyl chloride or ethyl chloroformate. Key intermediates, such as trifluoromethylimidazo-pyrimidine cores, are synthesized using microwave-assisted cyclization or Pd-catalyzed cross-coupling . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) ensures ≥95% purity, as validated by HPLC .
Q. How is structural confirmation achieved for this compound?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical. For instance, ¹H NMR resolves imidazo-pyrimidine ring protons (δ 7.5–8.5 ppm), while ¹⁹F NMR confirms trifluoromethyl signals near δ -60 ppm. Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹). High-resolution mass spectrometry (HRMS) provides exact mass confirmation (e.g., m/z 324.06 for C₉H₅BrF₃N₃O₂ analogs) .
Q. What safety precautions are essential during handling?
- Methodological Answer : Avoid ignition sources (P210) and use fume hoods for volatile solvents (e.g., dichloromethane). Personal protective equipment (PPE) includes nitrile gloves and safety goggles. Storage at -20°C under inert gas (argon) prevents degradation. Spills require neutralization with sodium bicarbonate and adsorption via vermiculite .
Advanced Research Questions
Q. How can researchers optimize reaction yields for trifluoromethyl-substituted imidazo-pyrimidines?
- Methodological Answer : Yield optimization involves catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling) and solvent selection (DMF for polar aprotic conditions). Microwave synthesis (100–150°C, 30 min) improves cyclization efficiency compared to traditional reflux (6–12 h). Monitoring by TLC (Rf ~0.4 in EtOAc/hexane 1:1) ensures reaction completion. Yields >70% are achievable with stoichiometric control of trifluoromethyl precursors .
Q. What strategies are used to assess biological activity, such as GABAA receptor modulation?
- Methodological Answer : Competitive radioligand binding assays (e.g., [³H]flumazenil for GABAA α-subtypes) quantify receptor affinity. Electrophysiology (patch-clamp) evaluates chloride ion flux in HEK293 cells expressing recombinant receptors (α5β3γ2 for subtype selectivity). Dose-response curves (EC₅₀ values) and molecular docking (AutoDock Vina) correlate trifluoromethyl positioning with binding pocket interactions .
Q. How do structural modifications (e.g., ester vs. acid derivatives) impact pharmacokinetic properties?
- Methodological Answer : Hydrolysis studies (pH 7.4 buffer, 37°C) compare ethyl ester stability to carboxylic acid analogs. LC-MS tracks metabolite formation (e.g., free acid via esterase activity). LogP measurements (shake-flask method) indicate enhanced lipophilicity for ethyl esters (LogP ~2.5 vs. ~1.8 for acids), improving blood-brain barrier penetration in rodent models .
Q. What analytical methods resolve contradictions in purity assessments across studies?
- Methodological Answer : Discrepancies arise from varying HPLC conditions (C18 columns, acetonitrile/water gradients). Orthogonal validation via ¹H NMR integration (e.g., residual solvent peaks) and elemental analysis (C, H, N within 0.4% theoretical) ensures accuracy. For example, 95% purity by HPLC may align with 93% by NMR due to non-UV-active impurities .
Q. How can researchers design SAR studies for imidazo-pyrimidine derivatives?
- Methodological Answer : Systematic substitution at positions 2 (trifluoromethyl) and 8 (ester) is tested via parallel synthesis. Biological screening (e.g., IC₅₀ in kinase inhibition assays) identifies critical moieties. QSAR models (MOE software) correlate electronic (Hammett σ) and steric (Taft parameters) effects with activity. For example, bulkier esters reduce solubility but enhance target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
